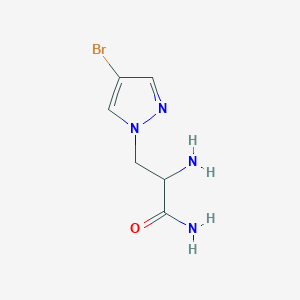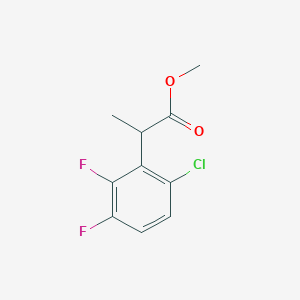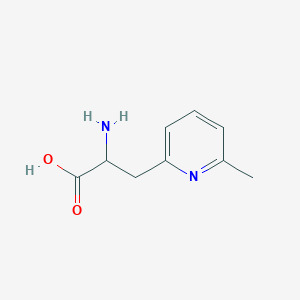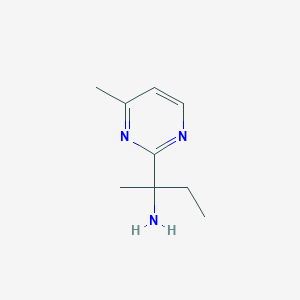![molecular formula C11H12ClN3 B13074744 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chlorophenylmethyl group and a methyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 3-methyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The 3-chlorobenzyl chloride is reacted with 3-methyl-1H-pyrazole in the presence of the base to form the desired product through nucleophilic substitution.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a promising lead compound.
Industry: In the materials science field, the compound is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate specific enzymes involved in disease pathways.
Pathways Involved: The compound’s effects on cellular pathways, such as apoptosis (programmed cell death), cell proliferation, and signal transduction, are studied to understand its therapeutic potential. It may induce apoptosis in cancer cells or inhibit the growth of pathogenic microorganisms.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-(4-chlorophenyl)-1-methyl-1H-pyrazole and 3-(3-chlorophenyl)-1-methyl-1H-pyrazole share structural similarities but differ in the position of the chlorine substituent.
Uniqueness: The specific arrangement of the 3-chlorophenylmethyl and methyl groups in this compound imparts unique chemical and biological properties. Its distinct structure may result in different reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H12ClN3 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3 |
InChI-Schlüssel |
ACXNEOVFROPVRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1N)CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


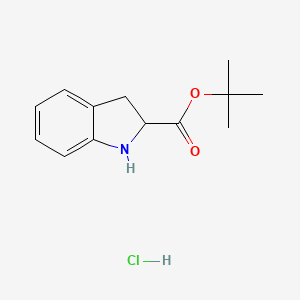
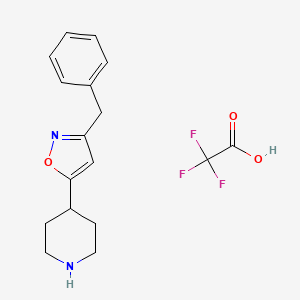
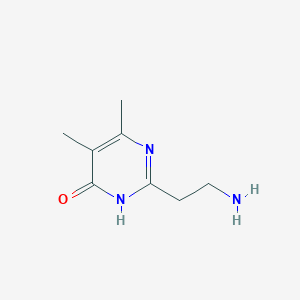
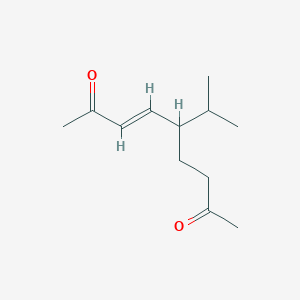

![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
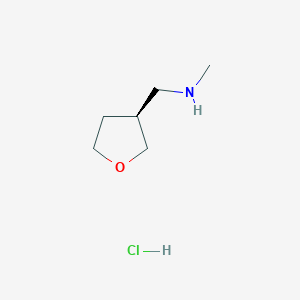
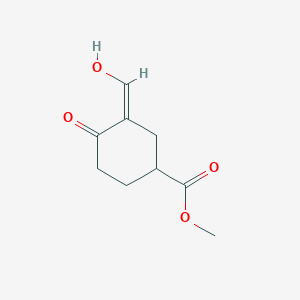
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)

